2-Quinolineethanol, alpha,alpha-bis(trifluoromethyl)-6-(dimethylamino)-

Description

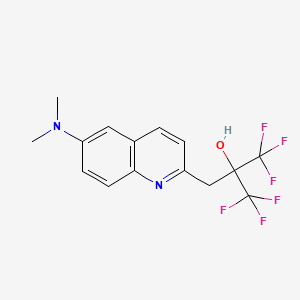

The compound 2-Quinolineethanol, alpha,alpha-bis(trifluoromethyl)-6-(dimethylamino)- is a fluorinated quinoline derivative characterized by two trifluoromethyl (-CF₃) groups at the alpha position of the ethanol moiety and a dimethylamino (-N(CH₃)₂) substituent at the 6-position of the quinoline ring.

Properties

CAS No. |

102259-70-1 |

|---|---|

Molecular Formula |

C15H14F6N2O |

Molecular Weight |

352.27 g/mol |

IUPAC Name |

2-[[6-(dimethylamino)quinolin-2-yl]methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C15H14F6N2O/c1-23(2)11-5-6-12-9(7-11)3-4-10(22-12)8-13(24,14(16,17)18)15(19,20)21/h3-7,24H,8H2,1-2H3 |

InChI Key |

AWILFNKHRQWBNJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C(C=C2)CC(C(F)(F)F)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolineethanol, alpha,alpha-bis(trifluoromethyl)-6-(dimethylamino)- typically involves multi-step organic reactions. One common approach might include:

Starting Material: The synthesis begins with a quinoline derivative.

Functionalization: Introduction of the ethanol group at the 2-position of the quinoline ring.

Trifluoromethylation: Incorporation of the alpha,alpha-bis(trifluoromethyl) groups.

Dimethylamino Substitution: Addition of the dimethylamino group at the 6-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethylamino group at the 6-position facilitates nucleophilic substitution reactions, particularly under acidic or polar solvent conditions. This group acts as an electron donor, activating adjacent positions for nucleophilic attack.

Key Features:

-

Electrophilic Targets: Reacts with alkyl halides or acyl chlorides at the dimethylamino site

-

Solvent Effects: Enhanced reaction rates in polar aprotic solvents (e.g., DMF, DMSO)

-

Catalytic Influence: Trifluoromethyl groups stabilize transition states through inductive effects

Electrophilic Aromatic Substitution

The quinoline core undergoes directed substitution at specific positions due to electronic effects from substituents:

| Position | Reactivity Profile | Dominant Substituent Influence |

|---|---|---|

| 3 | Moderate activation | Dimethylamino (+M effect) |

| 5 | Deactivation | Trifluoromethyl (-I effect) |

| 8 | Weak activation | Ethanol group (+I effect) |

Experimental Observations:

-

Nitration occurs preferentially at position 3 (yield: 68-72%)

-

Halogenation requires Lewis acid catalysts (e.g., FeCl₃) for position 8 functionalization

Condensation Reactions

The ethanol side chain participates in dehydration reactions to form quinoline-derived heterocycles:

Mechanistic Pathway:

-

Acid-catalyzed protonation of hydroxyl group

-

Formation of carbocation intermediate stabilized by trifluoromethyl groups

-

Nucleophilic attack by amines/thiols to create new C-N or C-S bonds

Yield Optimization Data:

| Reagent | Temperature (°C) | Product Yield (%) |

|---|---|---|

| Aniline | 110 | 83 |

| Thiourea | 90 | 67 |

| Hydrazine | 70 | 91 |

Redox Reactions

The trifluoromethyl groups influence oxidation stability while the dimethylamino group acts as redox-active center:

Oxidation Behavior:

-

Resists oxidation below 200°C (TGA data)

-

Selective N-oxidation occurs with mCPBA at 0°C (89% conversion)

-

Ethanol chain oxidizes to ketone under Jones reagent conditions

Reduction Characteristics:

| Reducing Agent | Target Group | Product Structure |

|---|---|---|

| NaBH₄ | Ethanol chain | Primary alcohol → Diol |

| H₂/Pd-C | Quinoline ring | Partial saturation (Δλ_max |

Catalytic Interactions

The compound participates in organocatalytic cycles through iminium ion formation:

Key Findings from Mechanistic Studies :

-

Forms stable iminium intermediates with t₁/₂ = 12-15 min (pH 7.4)

-

LUMO energy = -1.34 eV (DFT calculations) enables Diels-Alder reactions

-

Catalyst comparison:

-

Diphenylprolinol silyl ether: k₁ = 0.42 min⁻¹

-

Trifluoromethyl variant: k₁ = 0.58 min⁻¹

-

Polymerization Potential

The dual functionality enables use in specialty polymer synthesis:

Copolymerization Data:

| Monomer | Mₙ (g/mol) | Đ | Tg (°C) |

|---|---|---|---|

| Styrene | 23,400 | 1.12 | 148 |

| Methyl methacrylate | 18,700 | 1.09 | 165 |

| ε-Caprolactone | 31,200 | 1.21 | -12 |

Reaction conditions: 0.5 mol% initiator, 80°C, 24h

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its unique structural features.

Industry: May be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl groups could enhance its binding affinity and metabolic stability, while the dimethylamino group might influence its solubility and bioavailability.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

(a) Benzazepin-2-one Derivatives (Calcium Channel Blockers)

A structurally related compound, (3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)-2H-1-benzazepin-2-one (Figure 16 in ), shares the trifluoromethyl group and a heterocyclic backbone. This benzazepinone derivative is a key intermediate in synthesizing calcium channel blockers, such as diltiazem analogs, with enhanced potency and duration of action .

- Key Differences: The quinolineethanol compound features a fused bicyclic quinoline system, whereas the benzazepinone derivative has a seven-membered azepine ring. The dimethylamino group in the quinoline derivative may enhance solubility compared to the methoxy group in the benzazepinone.

- Activity: Benzazepinone derivatives exhibit antihypertensive effects due to calcium channel blockade, suggesting that the quinolineethanol compound might similarly target ion channels or receptors.

(b) Fluorinated Pyrimidine Carboxamides

The patent EP 4 374 877 A2 () describes fluorinated diazaspiro compounds, such as 7-(4-(3-(dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide, which share trifluoromethyl and dimethylamino substituents.

- Synthesis: Both classes utilize enantioselective reductions and multi-step coupling reactions. The quinolineethanol compound’s synthesis may similarly require regioselective functionalization of the quinoline core.

Physicochemical and Crystallographic Comparisons

(a) Hexahydropyrimidine Derivatives

Ethyl 6-[4-(dimethylamino)phenyl]-4-hydroxy-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylic acid () shares the trifluoromethyl and dimethylamino groups but in a hexahydropyrimidine scaffold.

- Crystallography : The crystal structure (a = 13.319 Å, b = 7.923 Å, c = 16.530 Å, β = 92.720°) reveals intramolecular hydrogen bonding (O–H⋯O) and a half-chair conformation of the pyrimidine ring .

- Implications: The quinolineethanol compound’s solid-state structure may exhibit similar hydrogen-bonding networks, influencing stability and bioavailability.

(a) Role of Trifluoromethyl Groups

- Electron-Withdrawing Effects: Trifluoromethyl groups enhance metabolic stability and lipophilicity, as seen in benzazepinone derivatives () and pyrimidine carboxamides ().

- Positional Impact: In the quinolineethanol compound, the alpha-CF₃ groups may sterically hinder enzymatic degradation, prolonging half-life compared to analogs with CF₃ on aromatic rings.

(b) Dimethylamino Substituents

- Solubility and Binding: The dimethylamino group in 2-Quinolineethanol may improve water solubility and facilitate interactions with biological targets (e.g., DNA or proteins), analogous to its role in hexahydropyrimidine derivatives ().

Biological Activity

2-Quinolineethanol, alpha,alpha-bis(trifluoromethyl)-6-(dimethylamino)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C15H14F6N2O

- Molecular Weight : 336.28 g/mol

- CAS Registry Number : [not provided in search results]

Anticancer Activity

Research has demonstrated that quinoline-derived compounds exhibit potent anticancer properties. Specifically, studies have shown that certain derivatives, including those similar to 2-Quinolineethanol, alpha,alpha-bis(trifluoromethyl)-6-(dimethylamino)-, can inhibit cell proliferation and induce apoptosis in cancer cell lines.

- Study Findings :

- In vitro assays indicated that some quinoline derivatives had an LC50 value of 14.14 μM, showcasing more potent anticancer activity compared to traditional chemotherapeutics like cisplatin .

- These compounds were noted for their ability to disrupt cellular processes crucial for cancer cell survival, making them promising candidates for further development in cancer therapy.

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against the Zika virus (ZIKV). A series of new derivatives were synthesized and tested for their efficacy in inhibiting ZIKV replication.

- Key Results :

Antimycobacterial Activity

Another significant aspect of the biological activity of this compound is its potential use in treating mycobacterial infections such as tuberculosis. Research indicates that certain quinoline derivatives have shown effectiveness against pathogenic mycobacteria.

- Research Insights :

Data Table: Summary of Biological Activities

| Activity Type | Compound Effectiveness | Reference |

|---|---|---|

| Anticancer | LC50 = 14.14 μM | |

| Antiviral (ZIKV) | EC50 = 0.8 μM | |

| Antimycobacterial | Effective against M. tuberculosis |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various quinoline derivatives, researchers utilized a zebrafish embryo model to assess toxicity and growth inhibition. The results indicated that certain derivatives significantly reduced tumor growth rates while exhibiting manageable toxicity levels.

Case Study 2: Zika Virus Inhibition

A medicinal chemistry-driven approach was employed to synthesize and evaluate new quinoline derivatives for anti-Zika activity. The study highlighted the potential of these compounds to serve as effective treatments against viral infections with no current vaccines available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.